
Physical and chemical characteristics of 6-
Amino-2-chloronicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 6-Amino-2-chloronicotinonitrile

Cat. No.: B3037677 Get Quote

An In-Depth Technical Guide to 6-Amino-2-chloronicotinonitrile: Properties, Synthesis, and

Applications

Abstract
6-Amino-2-chloronicotinonitrile has emerged as a pivotal building block in contemporary

medicinal chemistry and materials science. Its unique trifunctional molecular architecture—

comprising an amino group, a chloro substituent, and a nitrile moiety on a pyridine core—offers

a versatile platform for synthesizing a diverse array of complex heterocyclic compounds. This

guide provides an in-depth analysis of the core physical and chemical characteristics of 6-
Amino-2-chloronicotinonitrile, presenting a consolidated resource for researchers, chemists,

and professionals in drug development. We will explore its structural and physicochemical

properties, reactivity, established synthetic protocols, and critical safety considerations,

underpinned by authoritative references to ensure scientific integrity.

Molecular Structure and Identification
The foundational step in utilizing any chemical intermediate is a thorough understanding of its

identity and core properties. 6-Amino-2-chloronicotinonitrile is a substituted pyridine

derivative. The strategic placement of its functional groups dictates its reactivity; the electron-

withdrawing nature of the nitrile and chloro groups influences the electron density of the

pyridine ring, while the amino group acts as a nucleophilic center and a directing group.

Below is a summary of its key identifiers and molecular properties.
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Identifier Value Source

IUPAC Name
6-Amino-2-chloro-3-

pyridinecarbonitrile

CAS Number 6640-65-9

Molecular Formula C₆H₄ClN₃

Molecular Weight 153.57 g/mol

Canonical SMILES C1=CC(=C(N=C1N)Cl)C#N

InChI Key
OQMYZEGJWQYJTF-

UHFFFAOYSA-N

Physicochemical Properties
The physical state and solubility profile of a compound are critical parameters that inform its

handling, storage, and application in synthetic chemistry. 6-Amino-2-chloronicotinonitrile is

typically supplied as a solid, and its properties are summarized below.

Property Value Source(s)

Appearance
Off-white to yellow or brown

powder/crystals

Melting Point 198 - 203 °C (388.4 - 397.4 °F)

Boiling Point Data not available

Solubility
Soluble in Dimethyl Sulfoxide

(DMSO)

Note: Solubility in other common organic solvents like methanol, ethanol, or dichloromethane is

not consistently reported and should be determined empirically for specific applications.

Chemical Reactivity and Synthetic Utility
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The synthetic value of 6-Amino-2-chloronicotinonitrile lies in the differential reactivity of its

three functional groups. This allows for selective, stepwise modifications, making it a highly

sought-after intermediate for constructing complex molecular scaffolds.

Amino Group (C6): This group is a potent nucleophile and can readily undergo reactions

such as acylation, alkylation, and diazotization. It is also a key handle for building fused ring

systems.

Chloro Group (C2): The chlorine atom is an excellent leaving group, making the C2 position

susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a

wide variety of substituents, including amines, alcohols, and thiols, which is a common

strategy in the synthesis of kinase inhibitors and other targeted therapeutics.

Nitrile Group (C3): The cyano group is a versatile functional handle. It can be hydrolyzed to a

carboxylic acid or an amide, reduced to an amine, or used as a precursor for forming

heterocyclic rings like tetrazoles.

Its utility is prominently demonstrated in the synthesis of pyrido[2,3-d]pyrimidine derivatives,

which form the core of many biologically active molecules. For instance, it serves as a key

starting material for the synthesis of compounds that have been investigated for their potential

as CDK inhibitors, which are important targets in cancer therapy.

Synthesis Protocol: A Generalized Approach
While multiple specific synthetic routes exist depending on the desired final product, a common

and illustrative workflow involves the nucleophilic substitution at the C2 position followed by

cyclization. The following diagram and protocol outline a representative synthetic pathway

starting from 6-Amino-2-chloronicotinonitrile.
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Workflow: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

6-Amino-2-chloronicotinonitrile
(Starting Material)

Nucleophilic Aromatic Substitution (SNAr)
Solvent: e.g., NMP or DMSO

Heat (e.g., 100-150°C)

Primary Amine (R-NH2)
+ Base (e.g., DIPEA)

Intermediate:
6-Amino-2-(alkylamino)nicotinonitrile

Workup & Purification

Intramolecular Cyclization
High Temperature

Cyclization Reagent
(e.g., Formamide or Triethyl Orthoformate)

Final Product:
Substituted Pyrido[2,3-d]pyrimidine

Purification

Click to download full resolution via product page

Caption: Generalized workflow for synthesizing pyrido[2,3-d]pyrimidines.

Step-by-Step Methodology:
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Reaction Setup: To a solution of 6-Amino-2-chloronicotinonitrile (1.0 eq) in a high-boiling

polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO),

add the desired primary amine (1.1-1.5 eq) and a non-nucleophilic base like N,N-

Diisopropylethylamine (DIPEA) (2.0 eq).

Causality: A high-boiling aprotic solvent is chosen to facilitate the SNAr reaction, which

often requires elevated temperatures to proceed at a reasonable rate. The base is

essential to neutralize the HCl generated during the substitution.

Nucleophilic Substitution: Heat the reaction mixture to 100-150 °C and monitor the reaction

progress using an appropriate technique (e.g., TLC or LC-MS). The reaction is typically

complete within 4-24 hours.

Self-Validation: The disappearance of the starting material and the appearance of a new,

less polar spot (on TLC) or a product peak with the expected mass (on LC-MS) confirms

the successful substitution.

Workup and Isolation: After cooling to room temperature, pour the reaction mixture into water

or ice-water. The resulting precipitate is collected by filtration, washed with water, and dried

under vacuum.

Causality: This precipitation step effectively removes the high-boiling solvent and other

water-soluble impurities.

Cyclization: Resuspend the isolated intermediate in a cyclizing agent such as formamide or a

mixture of triethyl orthoformate and an acid catalyst. Heat the mixture to a high temperature

(e.g., 150-200 °C).

Causality: High temperatures provide the necessary activation energy for the

intramolecular cyclization, where the C6-amino group attacks the nitrile carbon (or its

activated form), leading to the formation of the pyrimidine ring.

Final Purification: Upon completion, cool the mixture. The crude product, which often

precipitates, can be purified by filtration and washing, or by column chromatography on silica

gel to yield the final, pure pyrido[2,3-d]pyrimidine derivative.
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Self-Validation: The purity and identity of the final product must be confirmed by analytical

methods such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Safety and Handling
As with any active chemical reagent, proper handling of 6-Amino-2-chloronicotinonitrile is

paramount. The following information is derived from its Safety Data Sheet (SDS).

Hazard Category GHS Pictogram(s) Hazard Statement(s)

Acute Toxicity alt text

H302: Harmful if swallowed.

H312: Harmful in contact with

skin. H332: Harmful if inhaled.

Skin Corrosion/Irritation alt text H315: Causes skin irritation.

Eye Damage/Irritation alt text
H319: Causes serious eye

irritation.

Respiratory Sensitization alt text
H335: May cause respiratory

irritation.

Recommended Handling Procedures:
Engineering Controls: Handle only in a well-ventilated area, preferably inside a certified

chemical fume hood.

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear chemical safety goggles or a face shield.

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

Respiratory Protection: If dusts are generated, use a NIOSH-approved particulate

respirator.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from

incompatible materials such as strong oxidizing agents.
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Conclusion
6-Amino-2-chloronicotinonitrile is a quintessential example of a high-value chemical

intermediate. Its well-defined physicochemical properties and predictable, versatile reactivity

make it an indispensable tool for medicinal chemists. The ability to selectively functionalize its

amino, chloro, and nitrile groups provides a robust and logical pathway for the construction of

complex heterocyclic systems, particularly those based on the pyrido[2,3-d]pyrimidine scaffold.

A comprehensive understanding of its properties, reactivity, and safe handling protocols, as

detailed in this guide, is essential for its effective and safe utilization in research and

development.

To cite this document: BenchChem. [Physical and chemical characteristics of 6-Amino-2-
chloronicotinonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3037677#physical-and-chemical-characteristics-of-6-
amino-2-chloronicotinonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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